molecular formula C19H20N2O4 B11180098 N-(4-acetylphenyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

N-(4-acetylphenyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

Cat. No.: B11180098
M. Wt: 340.4 g/mol
InChI Key: XJASYGCPANQPEA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a piperidine ring, a furan ring, and an acetylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the furan-2-carbonyl group: This can be achieved by reacting the piperidine derivative with furan-2-carboxylic acid or its derivatives under appropriate conditions.

    Attachment of the acetylphenyl group: The final step involves the acylation of the piperidine derivative with 4-acetylphenyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)piperidine-4-carboxamide: Lacks the furan-2-carbonyl group.

    1-(furan-2-carbonyl)piperidine-4-carboxamide: Lacks the acetylphenyl group.

    N-(4-acetylphenyl)-1-(furan-2-carbonyl)piperidine: Lacks the carboxamide group.

Uniqueness

N-(4-acetylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is unique due to the presence of all three functional groups (acetylphenyl, furan-2-carbonyl, and piperidine-4-carboxamide) in its structure. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H20N2O4/c1-13(22)14-4-6-16(7-5-14)20-18(23)15-8-10-21(11-9-15)19(24)17-3-2-12-25-17/h2-7,12,15H,8-11H2,1H3,(H,20,23)

InChI Key

XJASYGCPANQPEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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